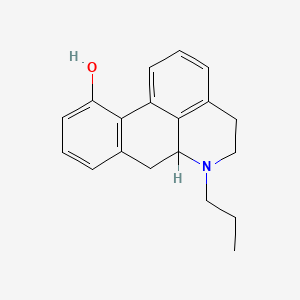
11-Hydroxy-N-n-propylnoraporphine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
11-羟基-N-丙基去甲阿朴吗啡是一种合成化合物,属于阿朴吗啡类生物碱。它在结构上与阿朴吗啡有关,并因其潜在的药理特性而被研究,特别是它与多巴胺受体的相互作用。
准备方法
合成路线和反应条件: 11-羟基-N-丙基去甲阿朴吗啡的合成通常涉及从蒂巴因开始的多个步骤。其中一个关键步骤包括使用钯催化的乙烯基三氟甲磺酸酯还原为烯烃。合成还涉及使用三溴化硼进行脱羟基化和随后的取代反应 .
工业生产方法: 虽然工业生产方法的详细资料没有广泛记录,但在实验室环境中合成涉及对反应条件的严格控制,包括温度、溶剂选择和催化剂的使用。从蒂巴因开始的合成总产率相对较低,表明需要在工业环境中进行优化 .
化学反应分析
反应类型: 11-羟基-N-丙基去甲阿朴吗啡会发生多种化学反应,包括:
氧化: 该化合物可以被氧化形成醌类或其他氧化衍生物。
还原: 还原反应可以修饰分子中存在的羟基或其他官能团。
常用试剂和条件:
氧化: 常用的氧化剂包括高锰酸钾和三氧化铬。
还原: 使用硼氢化钠或氢化铝锂等还原剂。
取代: 卤代烷或磺酸酯等试剂用于取代反应
主要产物: 从这些反应中形成的主要产物取决于所使用的具体条件和试剂。例如,氧化可以导致醌类形成,而取代反应可以产生各种烷基化衍生物 .
科学研究应用
Neuropharmacological Applications
11-OH-NPa has been studied extensively for its effects on dopamine receptors, particularly the D2 receptor subtype. Research indicates that this compound exhibits agonistic properties, making it a candidate for treating conditions associated with dopamine dysregulation, such as Parkinson's disease and schizophrenia.
- Dopamine Receptor Interaction : The compound selectively binds to D2 high affinity receptors, which are crucial for the treatment and diagnosis of various neuropsychiatric disorders. Its ability to discriminate between D2 high and low affinity states enhances its potential as a therapeutic agent .
- Behavioral Studies : In animal models, 11-OH-NPa has shown to induce stereotyped behaviors similar to those induced by apomorphine, a known dopamine agonist. The effective dose (ED50) for inducing such behaviors was found to be 0.80 mg/kg, indicating its potency in modulating dopaminergic activity . Additionally, the compound's effects persist longer than those of apomorphine, suggesting a sustained action that could be beneficial in clinical settings .
Imaging Applications
The unique binding profile of 11-OH-NPa to dopamine receptors makes it suitable for imaging studies aimed at understanding receptor function in vivo.
- Receptor Imaging : The compound can be utilized in positron emission tomography (PET) scans to visualize D2 receptor distribution and density in the brain. This application is particularly relevant for assessing the progression of neurodegenerative diseases and evaluating the efficacy of dopaminergic therapies .
Potential Therapeutic Uses
The pharmacological properties of 11-OH-NPa extend beyond imaging and into therapeutic realms:
- Treatment of Parkinson's Disease : Due to its agonistic effects on dopamine receptors, 11-OH-NPa may serve as a treatment option for managing symptoms associated with Parkinson's disease, helping to alleviate motor deficits by enhancing dopaminergic signaling .
- Sexual Dysfunction and Stroke Recovery : The compound has also been investigated for its potential benefits in treating sexual dysfunction and aiding recovery post-stroke, where dopaminergic modulation can play a critical role .
Case Studies and Research Findings
Several studies have highlighted the efficacy and safety profile of 11-OH-NPa:
- Stereoisomer Effects : Research comparing the R(-) and S(+) isomers of 11-OH-NPa revealed significant differences in their pharmacological effects. The R(-) isomer was found to potentiate locomotion stimulated by apomorphine, while the S(+) isomer exhibited inhibitory effects without inducing catalepsy, suggesting distinct therapeutic profiles that could be exploited in treatment strategies .
- Safety Profile : Both isomers demonstrated potent effects when administered orally or parenterally, with R(-) showing prolonged action compared to traditional treatments like apomorphine. This extended duration could improve patient compliance and overall treatment outcomes .
Comparative Data Table
作用机制
11-羟基-N-丙基去甲阿朴吗啡的作用机制涉及它与多巴胺受体的相互作用。它作为多巴胺受体激动剂,特别是针对D2受体亚型。这种相互作用调节脑中多巴胺的释放,影响各种神经过程。该化合物的效应是通过激活与多巴胺受体相关的细胞内信号通路介导的 .
类似化合物:
阿朴吗啡: 具有类似结构特征的知名多巴胺激动剂。
N-正丙基去甲阿朴吗啡: 另一个具有强多巴胺能活性的衍生物。
2-氟-11-羟基-N-丙基去甲阿朴吗啡: 具有潜在治疗应用的氟化类似物 .
独特性: 11-羟基-N-丙基去甲阿朴吗啡因其特定的羟基化模式及其对多巴胺受体的高亲和力而独一无二。这使得它成为研究多巴胺能信号传导和开发潜在治疗剂的宝贵化合物 .
相似化合物的比较
Apomorphine: A well-known dopamine agonist with similar structural features.
N-n-propylnorapomorphine: Another derivative with potent dopaminergic activity.
2-Fluoro-11-hydroxy-N-propylnoraporphine: A fluorinated analog with potential therapeutic applications .
Uniqueness: 11-Hydroxy-N-propylnoraporphine is unique due to its specific hydroxylation pattern and its high affinity for dopamine receptors. This makes it a valuable compound for studying dopaminergic signaling and developing potential therapeutic agents .
属性
CAS 编号 |
64781-19-7 |
|---|---|
分子式 |
C19H21NO |
分子量 |
279.4 g/mol |
IUPAC 名称 |
6-propyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-11-ol |
InChI |
InChI=1S/C19H21NO/c1-2-10-20-11-9-13-5-3-7-15-18(13)16(20)12-14-6-4-8-17(21)19(14)15/h3-8,16,21H,2,9-12H2,1H3 |
InChI 键 |
WZJSIHGOLMMBAL-UHFFFAOYSA-N |
SMILES |
CCCN1CCC2=C3C1CC4=C(C3=CC=C2)C(=CC=C4)O |
规范 SMILES |
CCCN1CCC2=C3C1CC4=C(C3=CC=C2)C(=CC=C4)O |
同义词 |
11-hydroxy-N-(n-propyl)noraporphine 11-hydroxy-N-(n-propyl)noraporphine hydrochloride, (R)-isomer 11-hydroxy-N-(n-propyl)noraporphine hydrochloride, (S)-isomer 11-hydroxy-N-(n-propyl)noraporphine hydroiodide 11-hydroxy-N-(n-propyl)noraporphine hydroiodide, (+-)-isomer 11-hydroxy-N-(n-propyl)noraporphine, (+-)-isomer 11-hydroxy-N-(n-propyl)noraporphine, (R)-isomer 11-hydroxy-N-(n-propyl)noraporphine, (S)-isomer 11-hydroxy-N-n-propylnorapomorphine 11-hydroxy-N-n-propylnoraporphine 11-OH-NPa |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















